2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole
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Overview
Description
2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of benzylthio and fluorobenzylthio groups attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of appropriate benzylthiol and fluorobenzylthiol derivatives with a thiadiazole precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like tetrahydrofuran or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can lead to the formation of new thiadiazole derivatives with different functional groups .
Scientific Research Applications
2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Fluorobenzyl)thio)acetic acid
- 2-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((3-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H13FN2S3 |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H13FN2S3/c17-14-8-4-7-13(9-14)11-21-16-19-18-15(22-16)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChI Key |
REFFWAMCUXXBQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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